molecular formula C14H12F3N3O2S B7052045 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one

Cat. No.: B7052045
M. Wt: 343.33 g/mol
InChI Key: VLHZYWIZHMMGTB-UHFFFAOYSA-N
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Description

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one is a complex heterocyclic compound It features a unique structure combining a thienopyridine moiety with a pyridazinone ring, making it an interesting subject for various scientific studies

Properties

IUPAC Name

2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2S/c15-14(16,17)11-1-2-12(21)20(18-11)8-13(22)19-5-3-10-9(7-19)4-6-23-10/h1-2,4,6H,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHZYWIZHMMGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(=O)CN3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of a suitable thiophene derivative with a pyridine precursor under acidic or basic conditions.

    Introduction of the Oxoethyl Group: The thienopyridine intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, under controlled conditions to introduce the oxoethyl group.

    Formation of the Pyridazinone Ring: The final step involves the cyclization of the intermediate with a hydrazine derivative to form the pyridazinone ring. This step often requires heating and the use of a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the oxoethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

Medically, this compound is being investigated for its potential therapeutic effects. It has shown activity in preliminary studies against certain types of cancer cells and may have applications in the treatment of other diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds like clopidogrel and prasugrel, which are used as antiplatelet agents.

    Pyridazinone Derivatives: Compounds such as levosimendan, used in the treatment of heart failure.

Uniqueness

What sets 2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-6-(trifluoromethyl)pyridazin-3-one apart is its combined structural features, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, while the thienopyridine and pyridazinone rings provide multiple sites for chemical modification and interaction with biological targets.

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